Wieland-gumlich aldehyde

Description

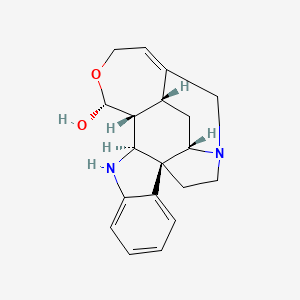

Structure

3D Structure

Properties

CAS No. |

466-85-3 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol |

InChI |

InChI=1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1 |

InChI Key |

UFUDXCDPABDFHK-IPAPBBTMSA-N |

SMILES |

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]([C@@H]4[C@H]3C[C@H]2[C@@]15[C@H]4NC6=CC=CC=C56)O |

Canonical SMILES |

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Wieland-gumlich aldehyde; Caracurine VII; Deacetyldiaboline; Desacetyldiaboline |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Key Intermediate: The Discovery of Wieland-Gumlich Aldehyde

A pivotal moment in the structural elucidation of strychnine (B123637), the discovery of the Wieland-Gumlich aldehyde in 1932 by Walter Gumlich and Koozoo Kaziro, under the direction of Heinrich Wieland, marked a significant advancement in natural product chemistry. This in-depth guide explores the historical context, the intricate experimental protocols of its initial synthesis, and the lasting impact of this iconic molecule on the field of organic chemistry and drug development.

The this compound, a complex indoline (B122111) alkaloid, emerged not from a targeted synthesis but from the systematic degradation of strychnine.[1] At the time, the convoluted structure of strychnine, a potent neurotoxin, presented a formidable challenge to chemists. The research conducted in Wieland's laboratory was instrumental in piecing together the puzzle of its intricate polycyclic framework. The isolation of the this compound was a critical step in this process, providing a stable, crystalline intermediate that retained a significant portion of the original strychnine skeleton.

The Degradative Pathway: A Four-Step Journey from Strychnine

The original synthesis of the this compound from strychnine is a classic example of chemical degradation, a powerful tool in the structural determination of complex natural products. The process unfolds in four key stages:

-

Formation of Isonitrosostrychnine: The lactam ring of strychnine is opened through nitrosation.

-

Beckmann Fragmentation: The resulting oxime undergoes a fragmenttation reaction, a variation of the classic Beckmann rearrangement.

-

Decarboxylation: The intermediate carboxylic acid readily loses carbon dioxide.

-

Hydrolysis: The final step involves the hydrolysis of a nitrile to yield the aldehyde, which exists in equilibrium with its hemiacetal form.

Experimental Protocols: A Glimpse into 1930s Organic Chemistry

The following protocols are based on the original publications by Wieland, Gumlich, and Kaziro. It is important to note that the experimental techniques and safety standards of the 1930s differ significantly from modern practices.

Step 1: Preparation of Isonitrosostrychnine

Step 2: Beckmann Fragmentation of Isonitrosostrychnine

This crucial step employs a Beckmann fragmentation, a reaction that cleaves a carbon-carbon bond adjacent to an oxime.[2][3][4][5][6] The reaction is typically promoted by treatment with an acidic reagent, such as thionyl chloride or phosphorus pentachloride. This reaction breaks open one of the rings of the strychnine framework, leading to a cyano-carboxylic acid intermediate.

Step 3 & 4: Decarboxylation and Hydrolysis

The resulting intermediate readily undergoes decarboxylation upon heating. The final step to obtain the this compound involves the hydrolysis of the nitrile group. This was originally achieved using barium hydroxide.[1]

The following table summarizes the key transformations in the original synthesis of the this compound. Due to the limited availability of the full English text of the original 1932 and 1933 publications, the yields and specific reaction conditions are based on secondary sources and a general understanding of the described reactions.

| Step | Transformation | Reagents (based on secondary sources) | Product |

| 1 | Oximation of Strychnine | Amyl nitrite | Isonitrosostrychnine (Strychnine Oxime) |

| 2 | Beckmann Fragmentation | Thionyl chloride | Cyano-seco-strychnine intermediate |

| 3 | Decarboxylation | Heat | Cyanated intermediate |

| 4 | Hydrolysis | Barium hydroxide | This compound |

Visualizing the Discovery: Reaction Pathway and Logic

To better illustrate the sequence of events and the chemical transformations, the following diagrams, generated using the DOT language, depict the experimental workflow and the core reaction pathway.

The Enduring Legacy of the this compound

The discovery of the this compound was more than just a step in solving the strychnine puzzle. It provided a crucial, stable intermediate that would later become a cornerstone in the total synthesis of strychnine itself. Numerous modern synthetic routes to strychnine converge on the synthesis of the this compound, which can then be converted to the final product in high yield.[7][8] This highlights the strategic importance of this molecule in the planning and execution of complex natural product synthesis.

Furthermore, the degradative work of Wieland and his team exemplified a powerful strategy for structure elucidation that dominated the field for decades. The meticulous dissection of complex molecules into smaller, more manageable fragments was a testament to the analytical power of classical organic chemistry.

For researchers and drug development professionals, the story of the this compound serves as a powerful reminder of the importance of fundamental research. The quest to understand the structure of a natural toxin led to the discovery of a versatile chemical intermediate that continues to be a valuable tool for synthetic chemists. The methods employed, while historical, laid the groundwork for the development of more sophisticated techniques for the synthesis and modification of complex bioactive molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-conferences.org [bio-conferences.org]

The Wieland-Gumlich Aldehyde: A Keystone in Strychnine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wieland-Gumlich aldehyde is a pivotal chemical intermediate derived from the oxidative degradation of the complex alkaloid, strychnine (B123637). First synthesized by Walter Gumlich and Kazuo Kaziro in Heinrich Wieland's laboratory, its formation was a critical step in the original elucidation of strychnine's intricate structure.[1] Today, it remains a compound of significant interest, serving as a key precursor in the total synthesis of strychnine and its analogs, as well as in the industrial production of semi-synthetic muscle relaxants like alcuronium (B1664504) chloride.[1]

This guide provides a comprehensive overview of the this compound, focusing on its formation from strychnine, its physical and spectroscopic properties, and detailed experimental protocols for its preparation and subsequent conversion back to strychnine.

Physicochemical and Spectroscopic Data

The structural complexity of strychnine and the this compound is reflected in their physical and spectroscopic data. The following tables summarize key quantitative information for both compounds, facilitating comparison and characterization.

Table 1: Physicochemical Properties

| Property | Strychnine | This compound |

| Molecular Formula | C₂₁H₂₂N₂O₂ | C₁₉H₂₂N₂O₂ |

| Molar Mass | 334.41 g/mol | 310.39 g/mol |

| Appearance | White crystalline powder | Crystals from acetone/methanol |

| Melting Point | 270 °C (decomposes) | 213-214 °C (decomposes)[2] |

| Optical Rotation | [α]ᴅ²⁰ -104.3° (c=0.25, EtOH) | [α]ᴅ²² -133.8° (c=0.52, MeOH)[2] |

| CAS Number | 57-24-9 | 466-85-3[2] |

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ, ppm)

| Carbon Atom | Strychnine (CDCl₃) | This compound (CDCl₃) |

| 1 | 128.8 | 131.0 |

| 2 | 125.1 | 124.6 |

| 3 | 122.9 | 120.3 |

| 4 | 128.0 | 129.0 |

| 5 | 142.3 | 147.2 |

| 6 | 117.0 | 110.1 |

| 7 | 60.1 | 59.2 |

| 8 | 52.4 | 52.8 |

| 9 | - | - |

| 10 | 170.0 | 96.7 (Hemiacetal) |

| 11 | 66.8 | 42.8 |

| 12 | 77.9 | 137.9 |

| 13 | 42.4 | 43.1 |

| 14 | 49.9 | 50.5 |

| 15 | 31.8 | 32.5 |

| 16 | 48.3 | 48.9 |

| 17 | 43.1 | 70.1 |

| 18 | - | - |

| 19 | - | - |

| 20 | 50.1 | 122.5 |

| 21 | 26.6 | 60.5 (CH₂OH) |

| 22 | 32.1 | 193.5 (Aldehyde) |

| 23 | 42.1 | - |

Note: NMR data is compiled from various sources and may vary slightly based on solvent and experimental conditions. Strychnine data from ChemicalBook. This compound data based on Wenkert et al., J. Org. Chem. 1978, 43, 1099.

The Degradation Pathway of Strychnine

The classical degradation of strychnine to the this compound involves a multi-step sequence that cleaves the C10-C11 bond within the lactam ring of strychnine. This transformation fundamentally alters the core structure, opening the seventh ring and unmasking the indoline (B122111) core.

The overall process can be visualized as a workflow:

References

Wieland-Gumlich Aldehyde: A Technical Guide to its Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Gumlich aldehyde, a complex indoline (B122111) alkaloid, stands as a cornerstone in the history and practice of natural product synthesis. First isolated as a degradation product of strychnine (B123637), it has since become a pivotal intermediate in the total synthesis of strychnine and a variety of related alkaloids. Its intricate polycyclic framework and reactive functional groups have captivated synthetic chemists for decades, leading to the development of elegant and innovative synthetic strategies. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical and spectroscopic characteristics, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in the context of drug development through the biological activity of its derivatives.

Chemical and Physical Properties

The this compound is a crystalline solid with a defined stereochemistry. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | (1S,9S,10R,11R,12E,17S)-12-(2-hydroxyethylidene)-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6-triene-10-carbaldehyde | IUPAC |

| CAS Number | 466-85-3 | [1] |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [2] |

| Molecular Weight | 310.39 g/mol | [2] |

| Appearance | Crystals | [2] |

| Melting Point | 213-214 °C (decomposes) | [2] |

| Optical Rotation | [α]D²² = -133.8° (c = 0.52 in methanol) | [2] |

| Solubility | Soluble in methanol, ethanol, chloroform; slightly soluble in acetone, ethyl acetate (B1210297) | [2] |

Spectroscopic Data

The structural elucidation and characterization of the this compound rely heavily on modern spectroscopic techniques. Below is a summary of its key spectroscopic data.

¹³C NMR Spectroscopy

A detailed ¹³C NMR study of the this compound was reported by Wenkert et al. in 1978. The chemical shifts provide a carbon map of the complex polycyclic structure.

| Carbon Atom | Chemical Shift (ppm) |

| Aldehyde C=O | ~190-200 |

| Aromatic C | ~110-150 |

| Alkene C | ~115-140 |

| Aliphatic C | ~20-70 |

| C-O | ~50-90 |

(Note: The exact values from the original publication by Wenkert et al. should be consulted for precise assignments.)

¹H NMR Spectroscopy

The ¹H NMR spectrum of the this compound is complex due to the numerous protons in distinct chemical environments. Key characteristic signals include:

-

Aldehydic proton: A singlet typically found in the downfield region (δ 9-10 ppm).

-

Aromatic protons: Multiple signals in the aromatic region (δ 7-9 ppm).

-

Vinylic protons: Signals in the alkene region (δ 4.5-7.0 ppm).

-

Aliphatic protons: A complex series of multiplets in the upfield region (δ 1-5 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the this compound displays characteristic absorption bands corresponding to its functional groups:

-

C=O stretch (aldehyde): A strong absorption band around 1720-1740 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C=C stretch (aromatic and alkene): Bands in the 1600-1680 cm⁻¹ region.

-

C-N stretch: Bands in the 1000-1350 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry of the this compound reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is complex but can provide valuable structural information. Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO) or a hydrogen radical.

Experimental Protocols

Synthesis of this compound from Strychnine

The classical synthesis of the this compound involves the degradation of strychnine.[1] The overall transformation is a multi-step process.

Workflow for the Degradation of Strychnine to this compound

References

The Wieland-Gumlich Aldehyde: A Keystone in Strychnine Chemistry and Beyond

An In-depth Technical Guide on the Structural Elucidation of a Storied Indole Alkaloid

For researchers, scientists, and professionals in drug development, the Wieland-Gumlich aldehyde stands as a molecule of significant historical and synthetic importance. Its discovery was a pivotal moment in the structural elucidation of strychnine (B123637), one of the most complex alkaloids of its time. This technical guide provides a comprehensive overview of the core chemical principles, experimental methodologies, and logical frameworks that led to the definitive determination of the this compound's structure.

Introduction: A Degradation Product that Unlocked a Structural Puzzle

The this compound, first isolated by Heinrich Wieland and his colleagues Walter Gumlich and Koozoo Kaziro in the early 1930s, was not initially discovered as a natural product but as a key degradation product of strychnine.[1] The structural elucidation of strychnine was a formidable challenge for chemists of that era, and the systematic degradation of the complex molecule into smaller, more manageable fragments was a primary strategy. The this compound, a C19H22N2O2 indoline (B122111) derivative, emerged from a multi-step chemical degradation of strychnine, and its own structural determination was inextricably linked to that of the parent alkaloid.[1] This compound has since found utility as a crucial intermediate in the total synthesis of strychnine and in the industrial production of semi-synthetic muscle relaxants like alcuronium (B1664504) chloride.[1]

The Chemical Degradation of Strychnine: Unveiling the Aldehyde

The formation of the this compound from strychnine is a classic example of chemical degradation used for structure elucidation. The process involves a four-step sequence that cleaves one of the rings in the intricate cage-like structure of strychnine.

Experimental Protocols

The original experimental protocols developed by Wieland and his team were foundational in organic chemistry. Below are the detailed methodologies for the key transformations.

Step 1: Formation of Strychnine Oxime

-

Reaction: Strychnine is treated with amyl nitrite (B80452) in the presence of sodium ethoxide to form the corresponding oxime.

-

Procedure (based on classical methods): To a solution of strychnine in absolute ethanol (B145695), a solution of sodium metal in absolute ethanol is added. The mixture is cooled, and amyl nitrite is added dropwise with stirring. The reaction is allowed to proceed at low temperature until the formation of the oxime is complete. The product is then isolated by filtration and purified by recrystallization.

Step 2: Beckmann Fragmentation

-

Reaction: The strychnine oxime undergoes a Beckmann fragmentation upon treatment with thionyl chloride. This step is crucial as it results in the cleavage of a carbon-carbon bond and the formation of a carbamic acid intermediate.[1]

-

Procedure (based on classical methods): The strychnine oxime is suspended in a suitable inert solvent, such as chloroform (B151607) or benzene, and cooled in an ice bath. Thionyl chloride is added dropwise with vigorous stirring. The reaction mixture is then carefully warmed to room temperature and stirred until the reaction is complete. The solvent is removed under reduced pressure to yield the crude product.

Step 3: Decarboxylation

-

Reaction: The unstable carbamic acid intermediate readily undergoes decarboxylation to form a nitrile.[1]

-

Procedure (based on classical methods): This step often occurs spontaneously following the Beckmann fragmentation or upon gentle warming of the reaction mixture.

Step 4: Hydrolysis of the Nitrile to the Hemiacetal

-

Reaction: The nitrile is hydrolyzed under basic conditions, using barium hydroxide (B78521), to yield a hemiacetal.[1] This hemiacetal exists in equilibrium with the open-chain hydroxy aldehyde, the this compound.

-

Procedure (based on classical methods): The crude nitrile is treated with an aqueous solution of barium hydroxide and heated under reflux. The progress of the reaction is monitored until the hydrolysis is complete. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The this compound is then purified by chromatography or recrystallization.

The logical flow of this degradation pathway was instrumental in piecing together the structure of the this compound and, by extension, that of strychnine.

Structural Elucidation: A Convergence of Evidence

The determination of the precise structure of the this compound was a significant achievement, relying on a combination of chemical degradation, physical properties, and spectroscopic analysis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data that was instrumental in the structural elucidation is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [2] |

| Molar Mass | 310.39 g/mol | [2] |

| Melting Point | 213-214 °C (decomposes) | [2] |

| Optical Rotation | [α]D²² = -133.8° (c=0.52 in methanol) | [2] |

| UV (Hydrochloride) | λmax at 240 and 290 nm | [2] |

| ¹³C NMR | A detailed study was conducted by Wenkert et al. in 1978. | [2] |

Spectroscopic Interpretation

While the original structure was deduced primarily through chemical means, modern spectroscopic techniques have provided definitive confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum of the this compound would be expected to show a strong absorption band characteristic of an aldehyde C=O stretch (typically around 1720-1740 cm⁻¹), as well as characteristic C-H stretching frequencies for the aldehyde proton (around 2720 and 2820 cm⁻¹). A broad absorption in the 3200-3600 cm⁻¹ region would indicate the presence of the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is particularly informative. A key signal would be the downfield resonance of the aldehyde proton (typically δ 9-10 ppm), likely appearing as a singlet or a narrow multiplet. The spectrum would also show signals for the vinyl proton, the protons adjacent to the nitrogen atoms, and the protons of the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. A signal in the highly deshielded region (δ 190-200 ppm) would confirm the presence of the aldehyde carbonyl carbon. The Wenkert et al. study provided the complete carbon assignments, which were crucial for confirming the connectivity of the complex polycyclic framework.[2]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 310, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the alkaloid skeleton, providing further structural clues.

The Unambiguous Proof: X-ray Crystallography

The logical process of combining these pieces of evidence is what ultimately led to the accepted structure.

Conclusion: An Enduring Legacy in Chemistry

The structural elucidation of the this compound is a testament to the power of classical chemical degradation methods combined with modern analytical techniques. What began as a quest to understand the enigmatic structure of strychnine led to the discovery and characterization of a molecule that has become a cornerstone in the synthesis of complex alkaloids. For today's researchers, the story of the this compound serves as a powerful reminder of the intricate logic and experimental rigor required to unravel the secrets of complex molecular architecture, a process that continues to drive innovation in drug discovery and development.

References

An In-depth Technical Guide to Wieland-Gumlich Aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wieland-Gumlich aldehyde, a pivotal intermediate in the chemistry of Strychnos alkaloids. This document details its chemical identity, physicochemical properties, and key synthetic protocols, aiming to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

The this compound, also known as caracurine VII, is a complex indoline (B122111) alkaloid. Historically, it is a degradation product of strychnine (B123637), and its structural elucidation was a significant step towards understanding the intricate architecture of strychnine itself.[1] First isolated and characterized by Wieland and Gumlich, this compound has since become a cornerstone in the total synthesis of strychnine and its analogues.[1] Its strategic importance lies in its role as a late-stage intermediate, which can be efficiently converted to strychnine. This has made the this compound a frequent target in many total synthesis campaigns.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) registry number for the this compound is 466-85-3 .

The nomenclature of this complex molecule can be described in several ways, reflecting its structural features and historical context. The compound exists in equilibrium between a hemiacetal form and an open-chain aldehyde form.

-

Common Names: this compound, Caracurine VII, Deacetyldiaboline.

-

Systematic (IUPAC) Names:

-

As the hemiacetal: (17R)-19,20-Didehydro-17,18-epoxycuran-17-ol

-

As the aldehyde: (1S,9S,10R,11R,12E,17S)-12-(2-hydroxyethylidene)-8,14-diazapentacyclo[9.5.2.0¹’⁹.0²’⁷.0¹⁴’¹⁷]octadeca-2,4,6-triene-10-carbaldehyde[1]

-

The hemiacetal form is often the one represented by the CAS number. The name "this compound" remains the most commonly used term in the scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 466-85-3 | Multiple Sources |

| Molecular Formula | C₁₉H₂₂N₂O₂ | Multiple Sources |

| Molecular Weight | 310.39 g/mol | Multiple Sources |

| Appearance | Crystals | |

| Melting Point | 213-214 °C (decomposes) | |

| Optical Rotation | [α]D²² = -133.8° (c = 0.52 in methanol) | |

| Solubility | Soluble in methanol, ethanol, chloroform; slightly soluble in acetone, ethyl acetate (B1210297). |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the this compound from strychnine and its subsequent conversion back to strychnine. These protocols are based on classical literature procedures and have been employed in numerous synthetic campaigns.

Synthesis of this compound from Strychnine

The degradation of strychnine to the this compound is a multi-step process.[1]

Step 1: Formation of Isonitrosostrychnine

-

Strychnine is treated with amyl nitrite (B80452) to form the corresponding oxime, isonitrosostrychnine.

Step 2: Beckmann Fragmentation

-

The oxime undergoes a Beckmann fragmentation upon treatment with thionyl chloride, leading to a carbamic acid intermediate.

Step 3: Decarboxylation and Nitrile Formation

-

The carbamic acid readily decarboxylates to yield a nitrile.

Step 4: Hydrolysis to the Hemiacetal

-

The nitrile is then subjected to nucleophilic displacement of the cyanide group by barium hydroxide, which facilitates hydrolysis to the hemiacetal form of the this compound. The aldehyde exists in equilibrium with this more stable cyclic hemiacetal.

Conversion of this compound to Strychnine

The conversion of the this compound to strychnine can be achieved in a single, high-yielding step.[2]

-

Reaction Components: The this compound is reacted with malonic acid, acetic anhydride (B1165640), and sodium acetate in acetic acid.

-

Procedure: A mixture of the this compound, malonic acid, and sodium acetate in glacial acetic acid and acetic anhydride is heated. The reaction progress is monitored by an appropriate method (e.g., TLC). Upon completion, the reaction mixture is worked up to isolate strychnine. This transformation typically proceeds in high yield, often around 80%.[2]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving the this compound.

Caption: Degradation of Strychnine to this compound.

Caption: Conversion of this compound to Strychnine.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Wieland-Gumlich Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Gumlich aldehyde, a synthetically versatile intermediate derived from the degradation of strychnine (B123637), holds a significant place in the history and development of organic chemistry. Its complex, polycyclic structure and multiple stereocenters have made it a challenging and rewarding target for total synthesis. A thorough understanding of its stereochemistry and absolute configuration is paramount for its use in the synthesis of various natural products and their analogues, particularly in the field of drug development where precise three-dimensional structure is critical for biological activity. This guide provides a detailed overview of the stereochemical aspects of the this compound, supported by quantitative data, experimental protocols, and logical diagrams.

Stereochemistry and Absolute Configuration

The this compound possesses a rigid pentacyclic core with several chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters has been unequivocally established through a combination of chemical degradation studies, spectroscopic analysis, and enantioselective total synthesis.

The systematic IUPAC name for the naturally occurring enantiomer of the this compound is (1S,9S,10R,11R,12E,17S)-12-(2-hydroxyethylidene)-8,14-diazapentacyclo[9.5.2.0¹’⁹.0²’⁷.0¹⁴’¹⁷]octadeca-2,4,6-triene-10-carbaldehyde . This name precisely defines the spatial orientation of the substituents at each chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules.

Furthermore, its CAS name, (17R)-19,20-Didehydro-17,18-epoxycuran-17-ol , specifically highlights the configuration at the C-17 position. The consistency between these nomenclature systems provides a comprehensive and unambiguous description of the molecule's absolute stereochemistry.

The InChI (International Chemical Identifier) string further codifies this stereochemical information: InChI=1S/C19H22N2O2/c22-8-5-12-10-21-7-6-19-15-3-1-2-4-16(15)20-18(19)14(11-23)13(12)9-17(19)21/h1-5,11,13-14,17-18,20,22H,6-10H2/b12-5-/t13-,14+,17-,18-,19+/m0/s1. This machine-readable format captures the connectivity and stereochemistry of the molecule with precision.

Table 1: Summary of Stereochemical Descriptors for this compound

| Feature | Descriptor |

| Chiral Centers | |

| C1 | S |

| C9 | S |

| C10 | R |

| C11 | R |

| C17 | S |

| Alkene Geometry | |

| C12 | E |

Quantitative Data

The chiroptical properties of the this compound are a direct consequence of its absolute configuration. The specific rotation is a key quantitative measure of its enantiomeric purity.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [1] |

| Molecular Weight | 310.39 g/mol | [1] |

| CAS Registry Number | 466-85-3 | [1] |

| Specific Rotation | [α]D²² = -133.8° (c = 0.52 in methanol) | [1] |

| Melting Point | 213-214 °C (decomposes) | [1] |

| UV λmax (water) | 240 nm (log ε 3.80), 290 nm (log ε 3.40) | [1] |

Experimental Protocols

The this compound can be obtained through the chemical degradation of strychnine or via enantioselective total synthesis. The following are outlines of the key experimental methodologies.

Degradation of Strychnine to this compound

The classical route to the this compound involves a multi-step degradation of strychnine. This process was instrumental in the structural elucidation of strychnine.

Experimental Workflow for Strychnine Degradation:

Caption: Degradation pathway from strychnine.

A detailed protocol, as described by Wieland and Kaziro, involves the following key transformations:

-

Formation of Isonitrosostrychnine: Strychnine is treated with sodium nitrite (B80452) in an acidic medium to yield isonitrosostrychnine.

-

Beckmann Rearrangement: The isonitrosostrychnine undergoes a Beckmann rearrangement upon treatment with a reagent such as phosphorus pentachloride or thionyl chloride. This step involves the cleavage of a carbon-carbon bond and the formation of a nitrile intermediate.

-

Hydrolysis: The resulting intermediate is then subjected to hydrolysis under basic conditions to afford the this compound.

Enantioselective Total Synthesis of this compound

Modern synthetic approaches allow for the de novo construction of the this compound with complete control over its absolute stereochemistry. One notable enantioselective synthesis provides a more versatile route to the aldehyde and its analogues.

Key Steps in an Enantioselective Synthesis:

References

An In-Depth Technical Guide to the Biosynthesis of the Wieland-Gumlich Aldehyde Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recently elucidated biosynthetic pathway of the Wieland-Gumlich aldehyde, a pivotal intermediate in the formation of strychnine (B123637) and related monoterpene indole (B1671886) alkaloids. This document details the enzymatic cascade from the central precursor geissoschizine, presenting available quantitative data, detailed experimental protocols for enzyme characterization, and visual representations of the biochemical transformations.

Executive Summary

The this compound is a complex, polycyclic indolene alkaloid that serves as a late-stage intermediate in the biosynthesis of the neurotoxin strychnine. For decades, the precise enzymatic steps leading to its formation from the upstream monoterpene indole alkaloid precursor, geissoschizine, remained elusive. Groundbreaking research published in 2022 has now fully illuminated this critical segment of strychnine biosynthesis. This guide synthesizes these findings, offering a technical resource for researchers in natural product biosynthesis, synthetic biology, and drug development who may seek to harness these enzymes for chemoenzymatic synthesis or metabolic engineering applications. The pathway involves a sequence of four key enzymes: an oxidase, a hydrolase, a cytochrome P450 monooxygenase, and a reductase, which together orchestrate the intricate molecular rearrangement and functionalization required to produce the this compound.

The Biosynthetic Pathway from Geissoschizine

The biosynthesis of the this compound from geissoschizine is a four-step enzymatic cascade identified in Strychnos nux-vomica.[1] The pathway diverts from the general monoterpene indole alkaloid pathway and channels intermediates through a series of oxidative and reductive transformations, culminating in the formation of the aldehyde.

The key enzymatic steps are as follows:

-

Oxidation: Geissoschizine is first oxidized by Geissoschizine Oxidase (SnvGO) to produce dehydropreakuammicine.

-

Hydrolysis and Decarboxylation: A hydrolase (SnvHYD) acts on dehydropreakuammicine, leading to the formation of norfluorocurarine (B207588).

-

Hydroxylation: A cytochrome P450 monooxygenase (SnvCYP) hydroxylates norfluorocurarine to yield 18-hydroxynorfluorocurarine.

-

Reduction: The final step is the reduction of 18-hydroxynorfluorocurarine by a medium-chain dehydrogenase/reductase, named this compound synthase (SnvWS), to produce the this compound.

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic conversion of geissoschizine to the this compound.

References

Theoretical Framework for Assessing the Stability of Wieland-Gumlich Aldehyde: A Computational Chemistry Approach

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Wieland-Gumlich aldehyde is a pivotal, synthetically versatile intermediate derived from strychnine (B123637) and a key precursor in the synthesis of various complex alkaloids.[1][2] Despite its long-standing importance in organic chemistry, dedicated theoretical studies quantifying its thermodynamic and kinetic stability are not extensively documented in publicly available literature. This technical guide outlines a comprehensive computational framework for investigating the stability of the this compound. By leveraging modern quantum chemical methods, researchers can gain deep insights into the molecule's energetic landscape, potential decomposition pathways, and overall persistence. The protocols and analyses presented herein are based on established computational chemistry practices applied to related alkaloid structures and complex organic molecules.[3][4][5]

Introduction to this compound

First synthesized by Walter Gumlich and Koozoo Kaziro in the laboratory of Heinrich Wieland, the this compound is a complex indoline (B122111) alkaloid.[1] It is historically significant as a degradation product of strychnine, which was instrumental in the structural elucidation of the parent compound.[1] In contemporary synthetic chemistry, it serves as a crucial intermediate for the preparation of compounds like alcuronium (B1664504) chloride and in the total synthesis of strychnine itself.[1][2] The aldehyde's stability is implicitly understood from its successful isolation and use as a synthetic precursor, often stored for extended periods. However, a quantitative understanding of its stability remains a subject for theoretical exploration.

Proposed Computational Methodology for Stability Analysis

A robust theoretical investigation into the stability of the this compound would involve a multi-faceted approach combining geometry optimization, frequency analysis, and the exploration of potential energy surfaces for decomposition. The following protocol, based on Density Functional Theory (DFT), is proposed. DFT is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[5]

Ground State Geometry Optimization and Thermodynamic Properties

The initial step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure: Obtain the initial coordinates of the this compound from crystallographic data or build it using molecular modeling software.

-

Computational Method: Employ the B3LYP exchange-correlation functional. This functional is well-benchmarked for organic molecules.[3][5]

-

Basis Set: Utilize the 6-311++G(d,p) basis set, which provides a good description of the electronic structure, including polarization and diffuse functions necessary for potentially charged or zwitterionic transition states.[4][5]

-

Solvation Model: To simulate realistic conditions, incorporate a solvent model such as the Polarizable Continuum Model (PCM) with water or a common organic solvent (e.g., chloroform) as the medium.

-

Optimization: Perform a full geometry optimization without constraints to locate the minimum energy structure on the potential energy surface.

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G).[5][6]

The workflow for this initial analysis is depicted below.

Caption: Workflow for Ground State Analysis.

Kinetic Stability: Exploring Decomposition Pathways

Kinetic stability is determined by the energy barriers to potential decomposition or rearrangement reactions. A thorough study would investigate plausible degradation routes.

Hypothetical Decomposition Pathways:

-

Retro-Aldol Type Reaction: Cleavage of the C-C bond adjacent to the aldehyde group.

-

Oxidation: Transformation of the aldehyde to a carboxylic acid, potentially initiated by trace oxidants.

-

Ring Opening/Rearrangement: Strain-releasing reactions involving the complex ring system.

Protocol for Transition State Searching:

-

Reaction Coordinate Scan: For each proposed pathway, perform a relaxed potential energy surface scan along the bond(s) being broken or formed to locate an approximate transition state structure.

-

Transition State Optimization: Use an algorithm like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method to optimize the transition state structure from the scan's maximum energy point.

-

Frequency Analysis of Transition State: Calculate vibrational frequencies for the optimized transition state. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the reactant (this compound) and the desired product(s) of the decomposition pathway.[7]

The logical relationship for investigating these pathways is illustrated below.

Caption: Hypothetical Decomposition Pathways.

Quantitative Data Presentation (Hypothetical)

The following tables summarize the kind of quantitative data that would be generated from the proposed computational studies. The values are illustrative and intended to provide a template for reporting such results.

Table 1: Calculated Thermodynamic Properties of this compound

| Parameter | Value (Gas Phase) | Value (PCM, Water) | Units |

| Electronic Energy | -1055.xxxxxx | -1055.yyyyyy | Hartrees |

| Enthalpy (H) | -1055.zzzzzz | -1055.wwwwww | Hartrees |

| Gibbs Free Energy (G) | -1055.vvvvvv | -1055.uuuuuu | Hartrees |

| Dipole Moment | 3.12 | 4.58 | Debye |

Table 2: Calculated Activation Energies for Decomposition Pathways

| Decomposition Pathway | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | Imaginary Freq. (cm-1) |

| Retro-Aldol Reaction | +45.8 | +42.1 | -1540 |

| Oxidation (with H2O2) | +25.3 | +22.9 | -1230 |

| Ring Opening (C-N bond cleavage) | +55.2 | +51.7 | -1680 |

Interpretation and Conclusion

The hypothetical data in Table 2 suggests that the this compound is kinetically quite stable with respect to unimolecular decomposition pathways like retro-aldol reaction and ring-opening, as indicated by the high activation energy barriers (>45 kcal/mol). The molecule would be more susceptible to degradation via oxidation, which shows a significantly lower, yet still substantial, activation barrier. These findings would quantitatively confirm the empirical observation of its stability as a synthetic intermediate.

This technical guide provides a comprehensive theoretical framework for the detailed investigation of the stability of the this compound. By following these computational protocols, researchers can obtain precise, quantitative data on the thermodynamic and kinetic factors governing its stability, thereby aiding in the development of improved storage, handling, and reaction conditions for this valuable chemical entity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.smu.edu [s3.smu.edu]

Key Intermediates in the Strychnine Degradation Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key intermediates in the strychnine (B123637) degradation pathway. It focuses on the well-documented mammalian metabolic pathways and explores potential microbial degradation routes based on current scientific literature. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of alkaloid metabolism, toxicology, and drug development.

Introduction to Strychnine Degradation

Strychnine, a highly toxic indole (B1671886) alkaloid, undergoes metabolic transformation in biological systems, primarily in the liver. The degradation of strychnine is a critical area of study in toxicology, pharmacology, and environmental science. Understanding the intermediates formed during its breakdown is essential for developing antidotes, assessing its environmental fate, and exploring potential bioremediation strategies. The metabolic processes are primarily mediated by the cytochrome P-450 enzyme system, leading to the formation of several metabolites with varying degrees of toxicity. While mammalian metabolism is relatively well-characterized, the microbial degradation of strychnine is less understood, with studies on related indole alkaloids providing the primary source of information.

Mammalian Metabolic Pathway of Strychnine

In mammals, strychnine is rapidly metabolized by the liver's microsomal enzyme system, which requires NADPH and O2. The biological half-life of strychnine in humans is approximately 10 to 16 hours[1][2][3][4][5]. The primary routes of metabolism involve oxidation, hydroxylation, and epoxide formation.

The key intermediates identified in the mammalian degradation pathway of strychnine include:

-

Strychnine N-oxide: This is a major metabolite, accounting for about 15% of the metabolized strychnine in some in vitro studies[6][7]. It is formed by the oxidation of the non-acylated nitrogen atom of the strychnine molecule[8].

-

2-Hydroxystrychnine: This intermediate is a product of the hydroxylation of strychnine[6][7].

-

Strychnine 21,22-epoxide: This is another significant metabolite, identified as the major metabolite in rat urine in some studies[7].

-

21α,22α-Dihydroxy-22-hydrostrychnine: A dihydroxylated derivative of strychnine[6][7].

-

11,12-Dehydrostrychnine: A dehydrogenated form of strychnine[6][7].

-

16-Hydroxystrychnine: Another hydroxylated metabolite.

The following diagram illustrates the known mammalian metabolic pathway of strychnine.

Microbial Degradation of Strychnine and Related Indole Alkaloids

The microbial degradation of strychnine is not as well-documented as its mammalian metabolism. However, various microorganisms, particularly from the genera Pseudomonas and Rhodococcus, are known for their ability to degrade a wide range of complex organic compounds, including alkaloids[9][10][11][12].

Studies on the microbial degradation of other indole alkaloids, such as morphine and indole itself, provide insights into potential pathways for strychnine breakdown. For instance, Pseudomonas putida has been shown to degrade morphine by oxidizing it to morphinone[13][14]. The degradation of indole by some bacteria proceeds through intermediates like oxindole, isatin, and catechol[15]. It is plausible that strychnine degradation by microorganisms follows similar initial steps of oxidation and ring cleavage.

The following diagram illustrates a generalized pathway for the microbial degradation of an indole alkaloid, which may be analogous to the initial steps of strychnine degradation.

Quantitative Data on Strychnine and Metabolite Analysis

While kinetic data on the rate of strychnine degradation and intermediate formation is scarce in the publicly available literature, a significant amount of quantitative data exists for the analytical methods used to detect and quantify strychnine and its metabolites. The following tables summarize key analytical parameters from various studies.

Table 1: HPLC Methods for Strychnine and Metabolite Quantification

| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| Strychnine, Brucine (B1667951) | Rat Tissues | 0.05 - 2 | 0.039 - 0.050 | 71.63 - 98.79 | [16] |

| Strychnine | Urine | 0.02 - 0.84 | ~0.005 - 0.01 | 92.1 - 102.5 | |

| Nicotine, Strychnine, Aconitine (B1665448) | Dairy Products | 0.2 - 10 | Not Specified | 75.7 - 78.2 | [17] |

Table 2: GC-MS Methods for Strychnine Quantification

| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| Strychnine | Human Blood | 0.10 - 2.5 | 0.10 | 90.7 | [18] |

| Strychnine | Blood | 0.05 - 10 | 0.07 | Not Specified | [19] |

| Strychnine | Tissues | Not Specified | 0.1 | 75.0 - 98.7 | [20] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of strychnine and its metabolites from biological matrices, based on published methods.

Solid-Phase Extraction (SPE) of Strychnine from Blood

This protocol is adapted from methods described for the cleanup of blood samples prior to GC-MS analysis[18][19][21].

-

Sample Preparation: To 0.5 mL of whole blood, add an appropriate internal standard (e.g., 25 µL of a 10 µg/mL papaverine (B1678415) solution). Dilute the sample with 2 mL of deionized water, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes.

-

Cartridge Conditioning: Condition an Oasis® HLB extraction cartridge by sequentially washing with 1 mL of methanol (B129727), 1 mL of deionized water, and 1 mL of 0.1 M carbonate buffer (pH 10.8).

-

Sample Loading: Apply the supernatant from the prepared sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 5% methanolic solution in deionized water to remove interferences. Dry the cartridge under full vacuum for 15 minutes.

-

Elution: Elute the analytes with 1 mL of chloroform.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of methanol for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is a composite of methods used for the quantification of strychnine in various matrices[16][17][22][23].

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, water, and diethylamine (B46881) (e.g., 55:45:0.2 v/v/v)[22]. Alternatively, a gradient of acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer (pH 9.8) can be used[17].

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 260 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on a calibration curve prepared from standard solutions of strychnine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on established methods for the identification and quantification of strychnine in biological samples[19][20][24].

-

Chromatographic System: A GC system coupled to a mass spectrometer with an electron impact (EI) ionization source.

-

Column: A capillary column suitable for alkaloid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Identification: Based on the retention time and comparison of the mass spectrum with a reference spectrum of strychnine.

The following diagram illustrates a typical experimental workflow for the analysis of strychnine.

Conclusion

The degradation of strychnine, particularly through mammalian metabolism, results in the formation of several key intermediates, with strychnine N-oxide and strychnine 21,22-epoxide being notable examples. While the pathways in mammals are reasonably well understood, the microbial degradation of strychnine remains an area requiring further investigation. The analytical protocols outlined in this guide provide a robust framework for the identification and quantification of strychnine and its metabolites, which is fundamental for ongoing research in toxicology, drug metabolism, and environmental science. Future studies focusing on the kinetics of these degradation pathways and the elucidation of microbial metabolic routes will be crucial for a more complete understanding of the fate of strychnine in biological systems.

References

- 1. Toxicokinetics of acute strychnine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicokinetics of acute strychnine poisoning. | Semantic Scholar [semanticscholar.org]

- 3. Strychnine - Wikipedia [en.wikipedia.org]

- 4. Case report: Survival after deliberate strychnine self-poisoning, with toxicokinetic data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of strychnine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Strychnine N-oxide | C21H22N2O3 | CID 73393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adventures in Rhodococcus - from steroids to explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbial degradation of the morphine alkaloids: identification of morphine as an intermediate in the metabolism of morphine by Pseudomonas putida M10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC-UV method for nicotine, strychnine, and aconitine in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of strychnine in human blood using solid-phase extraction and GC-EI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. yakhak.org [yakhak.org]

- 20. estudogeral.uc.pt [estudogeral.uc.pt]

- 21. researchgate.net [researchgate.net]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. HPLC Method for Analysis of Strychnine | SIELC Technologies [sielc.com]

- 24. chemijournal.com [chemijournal.com]

Wieland-Gumlich Aldehyde: A Cornerstone Chiral Building Block in Complex Alkaloid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wieland-Gumlich aldehyde, a structurally intricate tetracyclic indole (B1671886) alkaloid, stands as a pivotal chiral building block in the field of organic synthesis. Its significance is etched in the history of natural product chemistry, most notably as a key intermediate in numerous total syntheses of the notoriously complex molecule, strychnine (B123637). This guide provides a comprehensive overview of the this compound, detailing its synthesis, chemical properties, and its critical role as a versatile synthon in the construction of biologically active molecules.

Structure and Physicochemical Properties

The this compound, with the chemical formula C₁₉H₂₂N₂O₂, is a polycyclic molecule featuring a rigid framework and multiple stereocenters.[1] It exists in equilibrium with its hemiacetal form.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 310.39 g/mol | [3] |

| Melting Point | 213-215 °C | [3] |

| Optical Rotation [α]D | -133.8° (c=0.52, MeOH) | [3] |

The Gateway to Strychnine: Total Synthesis Strategies

The strategic importance of the this compound is most evident in its role as a late-stage intermediate in the total synthesis of (-)-strychnine. Its conversion to strychnine is remarkably efficient, proceeding in a single step with malonic acid, acetic anhydride, and sodium acetate (B1210297) in acetic acid.[2] This high-yielding transformation has made the aldehyde a primary target for a multitude of synthetic campaigns. Several innovative strategies have been developed to construct this chiral building block, each showcasing different aspects of modern synthetic organic chemistry.

The Overman Synthesis: Aza-Cope Rearrangement-Mannich Cyclization Cascade

Professor Larry E. Overman's landmark enantioselective total synthesis of (-)-strychnine, first reported in 1993, features a masterful application of a tandem cationic aza-Cope rearrangement-Mannich cyclization to construct the core of the this compound.[4] This elegant cascade reaction efficiently assembles the complex bridged ring system in a single step with high stereocontrol. The key transformation involves the rearrangement of a strategically designed unsaturated azabicyclooctane precursor.[4]

Key Features of the Overman Synthesis:

-

Enantioselectivity: The synthesis is highly enantioselective, a crucial aspect for producing biologically active molecules.[4]

-

Efficiency: The aza-Cope-Mannich cascade significantly shortens the synthetic route compared to earlier approaches.[4]

-

Convergent Strategy: The synthesis employs a convergent approach, where complex fragments are synthesized separately before being joined.

The Bosch Synthesis: Reductive Heck Cyclization

The synthesis developed by the group of Professor Joan Bosch utilizes a reductive Heck cyclization as a key step to forge the piperidine (B6355638) D-ring of the this compound precursor.[2][5] This palladium-catalyzed reaction allows for the formation of a crucial carbon-carbon bond in an intramolecular fashion. The overall strategy involves the enantioselective construction of a 3a-(2-nitrophenyl)-octahydroindol-4-one system, which then undergoes the key cyclization.[5]

Quantitative Data from Representative Syntheses

The following table summarizes key quantitative data from selected total syntheses of the this compound and its conversion to strychnine, highlighting the efficiency of these modern synthetic routes.

| Synthesis (Lead Scientist) | Key Reaction | Precursor to W-G Aldehyde Yield | W-G Aldehyde to Strychnine Yield | Overall Yield (from key intermediate) | Enantiomeric Excess (ee) | Reference |

| Overman | Aza-Cope/Mannich | Near quantitative | High | ~3% (from cyclopentenyl acetate) | >99% | [6] |

| Bosch/Solé | Reductive Heck | Not specified | Not specified | 0.15% (from 1,3-cyclohexanedione) | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of the this compound and its conversion to strychnine. These protocols are intended for trained professionals in a laboratory setting.

Overman's Aza-Cope Rearrangement-Mannich Cyclization

Reaction: Conversion of the azabicyclooctane precursor to the pentacyclic core of the this compound.

Procedure (based on the Overman synthesis):

A solution of the amino alcohol precursor in acetonitrile (B52724) is treated with an excess of paraformaldehyde and heated to 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the pentacyclic ketone intermediate.[4][7]

Bosch's Reductive Heck Cyclization

Reaction: Intramolecular cyclization to form the piperidine D-ring.

Procedure (based on the Bosch synthesis):

To a solution of the vinyl iodide precursor in a suitable solvent such as acetonitrile, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) are added. The mixture is heated to an appropriate temperature (e.g., 90 °C) until the starting material is consumed. After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by chromatography.[5]

Conversion of this compound to (-)-Strychnine

Reaction: Final ring closure to form the heptacyclic structure of strychnine.

Procedure:

The this compound is dissolved in acetic acid. To this solution, malonic acid, acetic anhydride, and sodium acetate are added. The reaction mixture is heated, typically at 110 °C. After the reaction is complete, the mixture is cooled and worked up by extraction and purified by crystallization to yield (-)-strychnine.[2]

Applications in Drug Development and Biological Significance

The primary application of the this compound in drug development lies in its role as a crucial precursor to strychnine and its derivatives. Strychnine itself is a potent neurotoxin that has been extensively studied for its physiological effects.[8]

Mechanism of Action of Strychnine

Strychnine acts as a competitive antagonist of the glycine (B1666218) receptor (GlyR), an inhibitory neurotransmitter receptor found predominantly in the spinal cord and brainstem.[8][9] By blocking the action of glycine, strychnine reduces the threshold for the firing of motor neurons, leading to excessive and uncontrolled muscle contractions.[8] This mechanism is responsible for the characteristic convulsions and spastic paralysis observed in strychnine poisoning.

Alcuronium (B1664504) Chloride

The this compound is also used in the industrial synthesis of alcuronium chloride, a semi-synthetic neuromuscular blocking agent.[2] Alcuronium chloride acts as a non-depolarizing muscle relaxant by competitively antagonizing nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.

Visualizing the Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and the biological pathway affected by strychnine.

Caption: Overman's synthetic route to (-)-strychnine.

Caption: Bosch's synthetic approach to (-)-strychnine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective total synthesis of this compound and (-)-strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. synarchive.com [synarchive.com]

Methodological & Application

Enantioselective Total Synthesis of Wieland-Gumlich Aldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wieland-Gumlich aldehyde is a complex, polycyclic indole (B1671886) alkaloid that serves as a crucial intermediate in the total synthesis of strychnine (B123637) and other related natural products. Its intricate architecture, featuring multiple stereocenters, has made it a challenging and popular target for synthetic organic chemists. This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of the this compound, focusing on key strategies that have emerged as both efficient and elegant solutions to this synthetic challenge. Methodologies from the seminal work of the Overman, Vanderwal, and Bonjoch/Solé groups are highlighted, offering a comparative overview of different strategic approaches. Detailed diagrams of the synthetic pathways and tabulated data on yields and enantioselectivity are provided to facilitate understanding and application in a research setting.

Introduction

The this compound, first isolated from the degradation of strychnine, has been a focal point in the field of total synthesis for decades.[1] Its successful synthesis is a testament to the power and precision of modern synthetic organic chemistry. Enantioselective synthesis is particularly critical due to the biological activity often being confined to a single enantiomer. This document outlines key enantioselective strategies, providing researchers with the necessary details to replicate or adapt these syntheses for their own research endeavors, including the development of novel therapeutic agents based on the strychnine scaffold.

Comparative Overview of Synthetic Strategies

Several innovative strategies have been developed for the enantioselective synthesis of the this compound. Below is a summary of three prominent approaches, with quantitative data presented for key transformations.

Table 1: Key Data for Selected Enantioselective Syntheses of this compound

| Synthetic Route | Key Reaction | Starting Material | Key Intermediate(s) | Overall Yield (%) | Enantiomeric Excess (ee) of Key Step (%) | Reference |

| Overman (1993) | Tandem Cationic aza-Cope Rearrangement–Mannich Cyclization | (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate (B1210297) | Pentacyclic strychnan core | ~3% (to (-)-strychnine) | >99% (initial enzymatic desymmetrization) | [Knight, S. D.; Overman, L. E.; Pairaudeau, G. J. Am. Chem. Soc.1993 , 115, 9293–9294] |

| Bonjoch/Solé (2000) | Reductive Heck Cyclization | 1,3-Cyclohexanedione | 3a-(2-Nitrophenyl)-octahydroindol-4-one | 0.15% (to (-)-strychnine) | Not explicitly stated for a single step, but enantiopure starting material used. | [Solé, D.; Bonjoch, J.; García-Rubio, S.; Peidro, E.; Bosch, J. Chem. Eur. J.2000 , 6, 655–665] |

| Vanderwal (2011) | Intramolecular Diels–Alder Reaction of a Zincke Aldehyde | N-Allyl tryptamine (B22526) | Tetracyclic cycloadduct | ~10% (to this compound) | Racemic synthesis, but highlights a novel strategy. | [Martin, D. B. C.; Vanderwal, C. D. Chem. Sci.2011 , 2, 649–651] |

Experimental Protocols

The following are detailed experimental protocols for key steps in the featured syntheses.

Overman's Tandem aza-Cope Rearrangement–Mannich Cyclization

This sequence is a cornerstone of the Overman synthesis, enabling the rapid construction of the complex core of the this compound.

Protocol for the Aza-Cope/Mannich Cascade:

-

Substrate Preparation: The key substrate, an unsaturated azabicyclo[3.2.1]octane derivative, is prepared in several steps from enantiopure (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.

-

Reaction Conditions: To a solution of the azabicyclooctane substrate in a suitable solvent such as acetonitrile, is added paraformaldehyde and anhydrous sodium sulfate.

-

The reaction mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered. The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pentacyclic strychnan core. The reported yield for this key transformation is a remarkable 98%.[1]

Bonjoch and Solé's Reductive Heck Cyclization

This intramolecular cyclization is a pivotal step in the Bonjoch and Solé synthesis for the formation of the piperidine (B6355638) ring.

Protocol for the Reductive Heck Cyclization:

-

Precursor Synthesis: The vinyl iodide precursor is synthesized from the enantiopure 3a-(2-nitrophenyl)-octahydroindol-4-one.

-

Reaction Conditions: The vinyl iodide is dissolved in a mixture of acetonitrile, triethylamine, and formic acid.

-

Palladium(II) acetate and triphenylphosphine (B44618) are added as the catalyst system.

-

The reaction mixture is heated at reflux and monitored by TLC.

-

Work-up and Purification: After cooling, the solvent is evaporated, and the residue is partitioned between dichloromethane (B109758) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the pivotal azatricyclic intermediate.

Vanderwal's Intramolecular Diels-Alder Reaction

Vanderwal's approach utilizes a powerful intramolecular [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde to rapidly assemble a significant portion of the alkaloid's core.

Protocol for the Base-Mediated Intramolecular Diels-Alder Reaction:

-

Zincke Aldehyde Formation: N-Allyl tryptamine is converted to the corresponding Zincke aldehyde under standard conditions.

-

Cyclization: The Zincke aldehyde is dissolved in THF in a sealed tube.

-

Potassium tert-butoxide is added, and the mixture is heated to 80 °C. The reaction is monitored for the consumption of the starting material.

-

Work-up and Purification: After cooling, the reaction is quenched and extracted. The combined organic layers are dried and concentrated.

-

The resulting tetracyclic product is purified by flash chromatography. This key cycloaddition proceeds in a 64% yield.[2]

Signaling Pathways and Experimental Workflows

To visually represent the logic and flow of these complex syntheses, the following diagrams have been generated using the DOT language.

Caption: Overman's synthetic workflow.

Caption: Bonjoch and Solé's synthetic pathway.

Caption: Vanderwal's logical flow diagram.

Conclusion

The enantioselective total synthesis of the this compound remains a significant achievement in organic chemistry, showcasing the evolution of synthetic strategy and methodology. The approaches developed by Overman, Bonjoch/Solé, and Vanderwal, among others, provide a rich playbook of powerful reactions and strategic considerations. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further innovation in this exciting and challenging field.

References

The Overman Synthesis of Wieland-Gumlich Aldehyde: A Detailed Guide

Application Note: This document provides a comprehensive overview and detailed protocols for the enantioselective total synthesis of the Wieland-Gumlich aldehyde, a key intermediate in the synthesis of strychnine, as developed by Professor Larry E. Overman and his research group. This synthesis is a landmark in organic chemistry, showcasing the strategic application of the aza-Cope rearrangement-Mannich cyclization cascade to construct the intricate pentacyclic core of the strychnos alkaloids.

Audience: This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the strategic synthesis of complex natural products.

Introduction

The this compound is a crucial precursor in the total synthesis of strychnine, a complex indole (B1671886) alkaloid. The Overman synthesis, first reported in 1993, represented a significant advancement in the field, being the first enantioselective total synthesis of strychnine.[1] A key feature of this synthetic route is the masterful implementation of a cationic aza-Cope rearrangement followed by a Mannich cyclization to efficiently assemble the CDE ring system of the strychnan skeleton.[1] This approach dramatically increased the overall efficiency compared to previous syntheses.[1]

Overall Synthetic Strategy

The retrosynthetic analysis of the this compound in the Overman synthesis hinges on the disconnection of the B ring, leading back to the tetracyclic keto aniline (B41778) intermediate 24 .[1] This crucial intermediate is assembled in a single, highly stereocontrolled step from the amino alcohol precursor 25 via the key aza-Cope/Mannich reaction cascade.[1] The synthesis commences from readily available starting materials and proceeds through a series of well-established and innovative transformations.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the Overman synthesis of the this compound. All quantitative data is summarized in the accompanying tables for clarity and ease of comparison.

Synthesis of the Aza-Cope/Mannich Precursor

The initial stages of the synthesis focus on the construction of the key amino alcohol precursor 25 . This involves a series of transformations starting from simpler building blocks, as detailed in the full publication by Overman and colleagues.

The Key Aza-Cope Rearrangement-Mannich Cyclization

The cornerstone of the Overman synthesis is the tandem aza-Cope rearrangement and Mannich cyclization. This powerful reaction cascade constructs the pivotal CDE tricyclic core of the molecule in a single, high-yielding step.

Protocol for the Aza-Cope/Mannich Reaction:

To a solution of the amino alcohol precursor in acetonitrile (B52724) is added paraformaldehyde and anhydrous sodium sulfate. The mixture is heated at 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the tetracyclic intermediate 24 .

| Step | Reactants | Reagents | Solvent | Temp. | Time | Yield |

| Aza-Cope/Mannich | Amino alcohol precursor | Paraformaldehyde, Anhydrous Na₂SO₄ | Acetonitrile | 80 °C | - | ~98% |

Note: Specific quantities of reactants and reagents should be referred to from the primary literature.

Elaboration to the this compound

The tetracyclic intermediate 24 is then advanced to the this compound through a five-step sequence.[1] This involves carbomethoxylation, removal of a protecting group to yield hydroxyakuammicine (41 ), reduction of the enamine, equilibration of the resulting ester, and a final partial reduction to the aldehyde.[1]

Protocol for the final five steps:

-

Carbomethoxylation and Deprotection: The enolate of the tetracyclic intermediate 24 is treated with a suitable carbomethoxylating agent. Subsequent acidic workup removes the protecting group to yield hydroxyakuammicine (41 ).

-

Reduction of the Enamine: The enamine double bond in hydroxyakuammicine (41 ) is reduced using zinc dust in sulfuric acid.

-

Equilibration: The initially formed axial ester is equilibrated to the more stable equatorial configuration to provide intermediate 42 .

-

Partial Reduction to the Aldehyde: The ester functional group of intermediate 42 is carefully reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperature (-90 °C) to afford the this compound.[1]

| Step | Starting Material | Key Reagents | Key Conditions | Product | Yield |

| 1 | Tetracyclic Intermediate 24 | Carbomethoxylating agent, Acid | - | Hydroxyakuammicine (41 ) | - |

| 2 & 3 | Hydroxyakuammicine (41 ) | Zn, H₂SO₄ | - | Intermediate 42 | 68% |

| 4 | Intermediate 42 | Diisobutylaluminum hydride (DIBAL-H) | -90 °C | This compound | - |

Note: The yields for steps 1 and 4 are not explicitly stated in the initial communication but are part of a high-yielding sequence.

Visualizing the Synthesis

The following diagrams illustrate the key transformations in the Overman synthesis of the this compound.

Caption: Retrosynthetic analysis of the this compound.

Caption: The key aza-Cope/Mannich reaction cascade.

Caption: Final five steps to the this compound.

Conclusion

The Overman synthesis of the this compound is a testament to the power of strategic planning and the development of novel synthetic methodologies in the construction of complex natural products. The successful application of the aza-Cope rearrangement-Mannich cyclization provides a highly efficient and stereocontrolled route to a key precursor of strychnine. The protocols and data presented herein offer a valuable resource for researchers in the field of organic synthesis.

References

Magnus Synthesis Route to Wieland-Gumlich Aldehyde: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the Magnus synthesis route to the Wieland-Gumlich aldehyde, a key intermediate in the total synthesis of strychnine (B123637) and related alkaloids.

The this compound is a structurally complex bridged polycyclic indole (B1671886) alkaloid that has served as a crucial precursor in the synthesis of various natural products. The synthetic route developed by the research group of Philip Magnus represents a significant advancement in accessing this valuable synthetic intermediate. A key feature of the Magnus synthesis is a biomimetic transannular oxidative cyclization, which elegantly constructs the core architecture of the molecule.

Synthetic Strategy Overview

The Magnus synthesis commences with readily available starting materials and strategically builds the intricate framework of the this compound through a series of carefully orchestrated transformations. The key steps involve the formation of a tetracyclic amine intermediate, followed by a crucial transannular oxidative cyclization to forge the pentacyclic core. Subsequent functional group manipulations, including a stereoselective Wittig-Horner reaction, are employed to install the requisite side chain and complete the synthesis.

Key Reaction Pathways

The overall synthetic pathway can be visualized as a sequence of key transformations leading to the target molecule.

Figure 1: High-level overview of the Magnus synthesis route.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the Magnus synthesis of the this compound.

| Step | Reaction | Product | Yield (%) |

| 1 | Formation of Tetracyclic Amine | Tetracyclic Amine Intermediate | - |

| 2 | Transannular Oxidative Cyclization | Pentacyclic Core | 45 |

| 3 | Wittig-Horner Olefination | α,β-Unsaturated Cyanide (E/Z mixture) | 72 |

| 4 | Isomerization of Z-isomer | α,β-Unsaturated Cyanide (E-isomer) | - |

| 5 | Reduction of Cyanide and Ester | Diol Intermediate | 85 |

| 6 | Final Elaboration Steps | This compound | - |